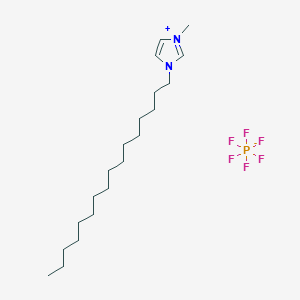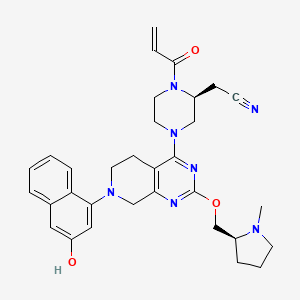
(+)-Biotin-PEG2-Hydrazide
Descripción general
Descripción
(+)-Biotin-PEG2-Hydrazide: is a chemical compound that combines the properties of biotin, polyethylene glycol (PEG), and hydrazide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and hydrazide is a functional group that can form stable bonds with aldehydes and ketones. This compound is widely used in biochemical and medical research due to its ability to facilitate the conjugation of biotin to other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG2-Hydrazide typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive ester, such as N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.
Hydrazide Formation: Finally, the biotin-PEG is reacted with hydrazine or a hydrazide derivative to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like chromatography and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Conjugation Reactions: (+)-Biotin-PEG2-Hydrazide undergoes conjugation reactions with aldehydes and ketones to form hydrazone bonds.
Oxidation and Reduction: The hydrazide group can participate in oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Aldehydes and Ketones: These are the primary reagents for conjugation reactions.
Catalysts: In some cases, catalysts like acids or bases are used to enhance the reaction rate.
Major Products: The major products of reactions involving this compound are biotinylated molecules, which are used in various biochemical assays and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (+)-Biotin-PEG2-Hydrazide is used for the biotinylation of proteins, peptides, and other molecules. This modification allows for the easy detection and purification of biotinylated compounds using streptavidin-based methods.
Biology: In biological research, this compound is used to study protein-protein interactions, cell surface labeling, and the tracking of biomolecules in living cells.
Medicine: In medicine, this compound is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), and in the development of targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes.
Mecanismo De Acción
Molecular Targets and Pathways: The primary mechanism of action of (+)-Biotin-PEG2-Hydrazide involves the formation of stable hydrazone bonds with aldehyde or ketone groups on target molecules. This conjugation facilitates the attachment of biotin to the target molecule, allowing for subsequent detection or purification using streptavidin-based methods.
Comparación Con Compuestos Similares
Biotin-PEG2-Amine: Similar to (+)-Biotin-PEG2-Hydrazide, but with an amine group instead of a hydrazide group.
Biotin-PEG2-Succinimidyl Ester: Contains a succinimidyl ester group for conjugation with primary amines.
Biotin-PEG2-Maleimide: Contains a maleimide group for conjugation with thiol groups.
Uniqueness: this compound is unique due to its hydrazide functional group, which allows for specific and stable conjugation with aldehydes and ketones. This specificity makes it particularly useful in applications where precise and stable biotinylation is required.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYVXDGSDGZSGP-XEZPLFJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)










![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)

